2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-2H-1,4-benzoxazin-3(4H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179804. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bioactivity and Ecological Role : These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, and are of interest for their potential as natural herbicide models. Their role in chemical defense mechanisms in plants and their ecological behavior are also significant areas of study (Macias et al., 2009).
Allelochemical Properties : They show interesting biological properties like antimicrobial, antifeedant, antifungal, and insecticidal effects, with potential agronomic utility. Methods for their synthesis and degradation are also explored (Macias et al., 2006).
Antimicrobial and Antioxidant Applications : These compounds are synthesized for their in vitro antimicrobial and antioxidant studies, showing potential in pharmaceutical development (Sonia et al., 2013).
Antifungal Activity : They are synthesized for use against agricultural fungi, showing moderate to good antifungal activity at high concentrations (Śmist et al., 2016).
Intermediate in Biosynthesis : Identified as an intermediate in the biosynthesis of cyclic hydroxamic acids in maize, showing its importance in plant biochemistry (Kumar et al., 1994).
Pharmaceutical Development : Some derivatives are employed in developing pharmaceuticals, highlighting their versatility and chemical simplicity (Macias et al., 2006).
Serine Protease Inhibitors : Studies on benzoxazin derivatives as inhibitors of serine proteases provide insights into their potential medicinal applications (Gütschow et al., 1998).
Corrosion Inhibition : A new benzoxazin derivative was investigated for its inhibitory action against the corrosion of carbon steel, showcasing its utility in industrial applications (Hachama et al., 2016).
Mechanism of Action
Target of Action
It’s known that benzoxazines, in general, have a wide range of applications due to their self-curing properties, high glass transition temperature, and exceptional thermal stability .
Mode of Action
The mode of action of 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves a series of chemical reactions. A plausible mechanism for the formation of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involves ring-opening and cyclization steps . The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups .
Biochemical Pathways
It’s known that benzoxazines can undergo dual-site curing and complete degradation through the synergistic effects of acid and heat .
Result of Action
Benzoxazines are known for their high thermal stability and self-extinguishing ability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of ammonium niobium oxalate (ANO) as the catalyst and PEG-400 as the solvent were crucial to afford the title compounds in good yields and selectivity . The reaction time can be reduced from hours to few minutes when ultrasound is used as an alternative energy source .
Properties
IUPAC Name |
2-methyl-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILVMCZSXIINLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306795 | |
Record name | 2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21744-83-2 | |
Record name | 21744-83-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives and how are they synthesized?
A1: 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones are characterized by a benzoxazine core structure with a methyl substituent at the 2-position. These compounds can be synthesized efficiently via Smiles rearrangement. This method utilizes readily available starting materials like (S)-2-chloropropionic acid and allows for the introduction of various substituents on the nitrogen atom, creating a library of derivatives [, ].
Q2: What makes microwave irradiation advantageous for synthesizing these compounds?
A2: Microwave-assisted synthesis of optically active N-substituted 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones offers significant advantages over conventional methods []. Microwave irradiation accelerates the reaction rate, significantly reducing the overall reaction time. This rapid heating also leads to cleaner reactions with fewer byproducts, simplifying purification. Moreover, microwave-assisted synthesis often results in higher yields compared to traditional heating methods.
Q3: What potential biological activities have been explored for this compound derivatives?
A3: Research suggests that these compounds exhibit promising antimicrobial activity []. Studies have demonstrated their effectiveness against both Gram-positive bacteria and fungi, highlighting their potential as lead compounds for the development of new antimicrobial agents.
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